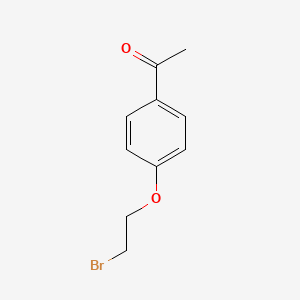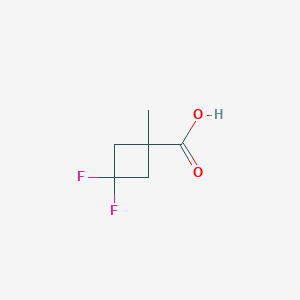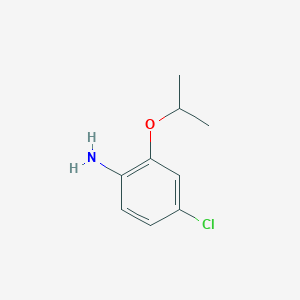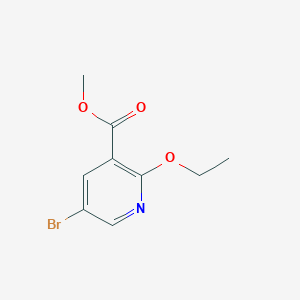
Methyl 5-Bromo-2-ethoxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated pyridine derivatives is well-documented in the provided literature. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective bromination . Another paper reports the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid, highlighting a simple and efficient method . These methods could potentially be adapted for the synthesis of Methyl 5-Bromo-2-ethoxynicotinate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was determined using these methods, providing detailed information about the intermolecular interactions and molecular geometry . Similar analytical techniques could be employed to elucidate the structure of Methyl 5-Bromo-2-ethoxynicotinate.
Chemical Reactions Analysis
The reactivity of brominated compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. The papers describe various brominated compounds undergoing nucleophilic substitution reactions, which are common for brominated aromatics . The presence of an ethoxycarbonyl group in Methyl 5-Bromo-2-ethoxynicotinate would likely affect its reactivity, potentially making it more susceptible to nucleophilic attack due to the electron-withdrawing nature of the ester group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely depending on their specific structure. For instance, the solubility of triorganotin bromides in water and other polar solvents is reported, which is influenced by the nature of the substituents on the tin atom . The properties of Methyl 5-Bromo-2-ethoxynicotinate, such as solubility, melting point, and stability, would need to be determined experimentally, but insights can be drawn from related compounds in the literature.
Applications De Recherche Scientifique
Antiviral Activity
Methyl 5-Bromo-2-ethoxynicotinate and its derivatives have been explored for their antiviral properties. One study synthesized derivatives of 2,4-diaminopyrimidine, showing marked inhibition of retrovirus replication in cell culture. Notably, certain 5-substituted derivatives exhibited significant inhibitory activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Antibacterial Properties
Compounds structurally related to Methyl 5-Bromo-2-ethoxynicotinate, specifically bromophenols isolated from marine algae, have shown promising antibacterial activity. A particular study isolated such compounds from Rhodomela confervoides, and they exhibited considerable activity against various bacterial strains (Xu et al., 2003).
Synthetic Chemistry and Material Science
The compound and its related structures have been utilized in synthetic chemistry for the development of novel materials and substances. For instance, derivatives have been used in the synthesis of porphyrins, complex organic polymers with applications ranging from catalysis to photodynamic therapy (Harris et al., 1966).
Antioxidant Activity
Marine-derived bromophenols, structurally related to Methyl 5-Bromo-2-ethoxynicotinate, have been found to possess significant antioxidant activity. One study highlighted the potential of these compounds in preventing oxidative deterioration of food, suggesting their inclusion in food products to maintain quality and extend shelf life (Li et al., 2011).
Safety And Hazards
“Methyl 5-Bromo-2-ethoxynicotinate” has been classified with the signal word “Warning” under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .
Propriétés
IUPAC Name |
methyl 5-bromo-2-ethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYKICBAPXKRKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Bromo-2-ethoxynicotinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

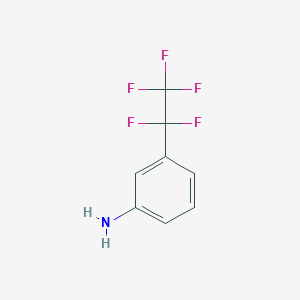
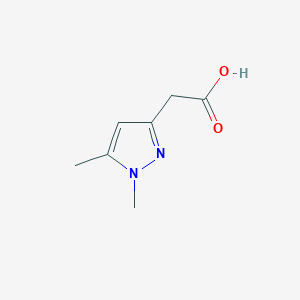
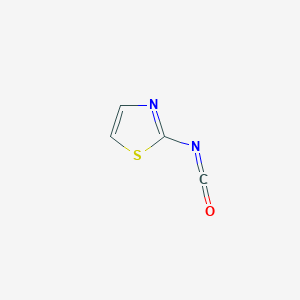
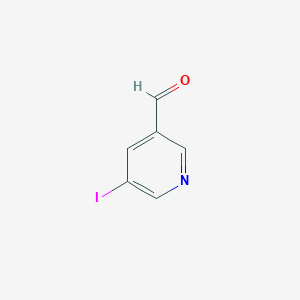
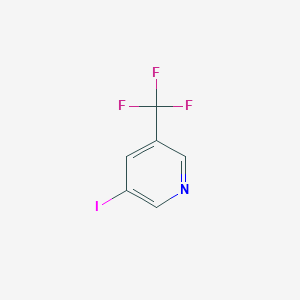

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)
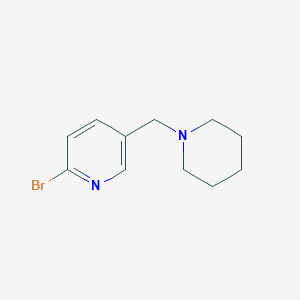

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
